Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-
Overview
Description
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring bonded to a methoxyindole moiety through a carbonyl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential therapeutic applications in various pathological conditions of the central nervous system (cns), cardiovascular system (cvs), gastrointestinal tract (git) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
It has been suggested that it may have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties could potentially contribute to its therapeutic effects in various disease conditions.
Biochemical Pathways
It has been suggested that it may have a role in managing and alleviating severe disease conditions through its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .
Pharmacokinetics
It has been suggested that it may have bioavailability enhancing abilities .
Biochemical Analysis
Biochemical Properties
“Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-” plays a significant role in biochemical reactions. It has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . It interacts with multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Cellular Effects
The effects of “Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-” on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It provides therapeutic benefits in patients suffering from diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis .
Molecular Mechanism
The molecular mechanism of action of “Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- typically involves the reaction of 5-methoxyindole-2-carboxylic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted indole derivatives .
Scientific Research Applications
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional functional groups.
Piperine: A piperidine derivative found in black pepper with known bioactive properties.
Indole Derivatives: Compounds containing the indole moiety, such as 5-methoxyindole-2-carboxylic acid
Uniqueness
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- is unique due to its specific structural features, which combine the properties of both piperidine and methoxyindole. This combination enhances its potential biological activity and makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-5-6-13-11(9-12)10-14(16-13)15(18)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGVHMANDXOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177473 | |
Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22930-55-8 | |
Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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